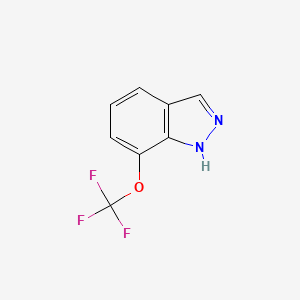

7-(Trifluoromethoxy)-1H-indazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

7-(Trifluoromethoxy)-1H-indazole is a chemical compound that contains an indazole ring, which is a type of nitrogen-containing heterocycle, with a trifluoromethoxy group attached . The trifluoromethoxy group is a chemical group –O– CF3. It can be seen as a methoxy group –O– CH3 whose hydrogen atoms are replaced by fluorine atoms .

Aplicaciones Científicas De Investigación

Trifluoromethoxylation Reagents

The trifluoromethoxy (CF3O) group, which is a part of “7-(Trifluoromethoxy)-1H-indazole”, has become a novel moiety in various fields because of its unique features . Several innovative reagents have been developed to facilitate the trifluoromethoxylation reaction and make CF3O-containing compounds more accessible . This has opened up new possibilities in the field of organic synthesis .

Pharmaceuticals and Bioactives

The trifluoromethoxy group is finding increased utility as a substituent in bioactives . It is still perhaps the least well understood fluorine substituent in currency, but its unique properties make it an area of growing interest in pharmaceutical research . The trifluoromethoxy group plays a significant and increasingly important role in active ingredients .

Agrochemicals

In addition to pharmaceuticals, the trifluoromethoxy group is also used in agrochemical products . Its unique properties present challenging synthetic strategies which are increasingly being tackled in industrial and academic research programmes .

Organic Synthesis

Compounds with similar structures to “7-(Trifluoromethoxy)-1H-indazole” have been utilized in organic synthesis, serving as intermediates in the synthesis of complex molecules. Their unique reactive sites can be leveraged for building molecular frameworks, particularly in pharmaceuticals and agrochemicals.

Mecanismo De Acción

Target of Action

It’s structurally similar to flometoquin , a novel insecticide that targets a variety of thrips species at the nymphal and adult stages .

Mode of Action

Flometoquin, a compound with a similar structure, acts as a mitochondrial complex iii electron transport inhibitor at the qi site

Biochemical Pathways

Given its potential similarity to Flometoquin, it might affect the electron transport chain in mitochondria . .

Result of Action

If it acts similarly to flometoquin, it might demonstrate strong and quick insecticidal action against certain species through contact and feeding activity .

Action Environment

The development of a union strategy for a non-toxic environment that is conducive to innovation and the development of sustainable substitutes, including non-chemical solutions, is underway . This could potentially impact the use and effectiveness of such compounds in the future.

Propiedades

IUPAC Name |

7-(trifluoromethoxy)-1H-indazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F3N2O/c9-8(10,11)14-6-3-1-2-5-4-12-13-7(5)6/h1-4H,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGKMFEHAKWBEAE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)OC(F)(F)F)NN=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F3N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-(Trifluoromethoxy)-1H-indazole | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2R)-3-methyl-2-{[(prop-2-en-1-yloxy)carbonyl]amino}butanoic acid](/img/structure/B2841531.png)

![N-(4-isopropylbenzo[d]thiazol-2-yl)-1,5-dimethyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B2841534.png)

![[[2-(3-Methyl-1-adamantyl)acetyl]amino]urea](/img/structure/B2841545.png)

![2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)acetamide](/img/structure/B2841549.png)

![2-cyano-N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2841554.png)